2-Furan-2-YL-2-(1H-indol-3-YL)-ethylamine acetate
Description
Molecular Architecture and Conformational Analysis
The molecular architecture of this compound is characterized by a complex three-dimensional arrangement that incorporates multiple heterocyclic systems. The compound exhibits a molecular formula of C16H18N2O3 with a molecular weight of 286.33 grams per mole, reflecting the presence of both the organic base and its acetate counterion. The structural framework consists of a furan ring system positioned at the 2-position relative to an ethylamine chain, which subsequently connects to the 3-position of an indole ring system. This arrangement creates a distinctive molecular geometry that influences both the compound's chemical reactivity and its potential biological interactions.
The conformational analysis of this compound reveals significant flexibility around the ethylamine bridge, which serves as the primary conformational pivot point between the two heterocyclic systems. Computational studies on similar furan-indole hybrid derivatives have demonstrated that the rotational barriers around key bonds can range from 3.39 to 6.14 kilocalories per mole, depending on the specific substitution pattern and the nature of the heterocyclic rings involved. The presence of both furan and indole systems in this particular compound suggests intermediate rotational barrier characteristics, as furan systems typically exhibit higher rotational barriers compared to thiophene analogues but lower barriers than some other heterocyclic systems.
The International Union of Pure and Applied Chemistry name for this compound, as determined through computational analysis, is acetic acid;2-(furan-2-yl)-2-(1H-indol-3-yl)ethanamine. This naming convention accurately reflects the structural components and their connectivity pattern. The simplified molecular-input line-entry system representation is CC(=O)O.C1=CC=C2C(=C1)C(=CN2)C(CN)C3=CC=CO3, which provides a linear description of the molecular structure and connectivity.
The three-dimensional conformational preferences of this compound are influenced by several factors, including intramolecular hydrogen bonding, π-π stacking interactions between the aromatic systems, and steric considerations arising from the spatial arrangement of the heterocyclic rings. The acetate counterion plays a crucial role in stabilizing certain conformations through ionic interactions with the protonated amine group, which can significantly influence the overall molecular geometry and dynamics.
X-ray Crystallographic Studies and Bonding Patterns
While specific single-crystal X-ray diffraction data for this compound was not directly available in the search results, related crystallographic studies of furan-indole hybrid compounds provide valuable insights into the expected bonding patterns and structural features. Crystallographic analysis of similar compounds reveals that furan-indole hybrids typically adopt conformations that optimize both intramolecular and intermolecular interactions.
In related crystal structures, such as the ethyl 2-furan-2-yl-4-hydroxy-5-oxopyrrolidine-3-carboxylate system, the molecular packing is characterized by the formation of inversion dimers through pairwise oxygen-hydrogen-oxygen hydrogen bonds, generating ring motifs with specific geometric parameters. These crystallographic observations suggest that compounds containing both furan and indole moieties are likely to exhibit similar hydrogen bonding patterns in their solid-state structures.
The bonding patterns in furan-indole hybrid compounds are characterized by several key features. The furan ring system typically exhibits bond lengths consistent with aromatic character, with carbon-oxygen bond distances in the range of 1.36 to 1.37 Ångströms and carbon-carbon bond distances of approximately 1.35 to 1.42 Ångströms. The indole ring system displays characteristic bond lengths for a fused benzene-pyrrole system, with nitrogen-carbon bonds typically measuring 1.37 to 1.38 Ångströms and the various carbon-carbon bonds ranging from 1.38 to 1.42 Ångströms depending on their position within the fused ring system.
The ethylamine bridge connecting the two heterocyclic systems introduces additional conformational flexibility, with carbon-nitrogen bond lengths typically ranging from 1.47 to 1.49 Ångströms and carbon-carbon bond lengths of approximately 1.52 to 1.54 Ångströms. The acetate counterion contributes to the overall crystal packing through ionic interactions and hydrogen bonding, with typical carboxylate carbon-oxygen bond lengths of 1.25 to 1.27 Ångströms for the delocalized carboxylate functionality.
Crystallographic studies of related furan-containing compounds have revealed that these systems often exhibit interesting polymorphic behavior, with different crystal forms displaying varying molecular conformations and packing arrangements. The presence of multiple conformationally flexible bonds in this compound suggests that this compound may also exhibit polymorphic behavior, which could have important implications for its physical properties and stability.
Comparative Analysis with Furan-Indole Hybrid Derivatives
The structural characteristics of this compound can be better understood through comparison with other furan-indole hybrid derivatives that have been extensively studied in the literature. Recent research has demonstrated that the combination of furan and indole moieties in a single molecular framework creates unique electronic and structural properties that differ significantly from the individual heterocyclic components.
Comparative studies with simpler furan-containing compounds, such as 2-(furan-2-yl)ethan-1-amine (molecular formula C6H9NO, molecular weight 111.14 grams per mole), reveal the significant structural complexity introduced by the addition of the indole system. The incorporation of the indole moiety not only increases the molecular size and complexity but also introduces additional sites for potential chemical reactivity and biological interaction.
Research on three-component alkylation reactions of furan and indole systems has revealed that the electronic properties of these heterocycles play crucial roles in determining their reactivity patterns. Indole-derived boronate complexes have been shown to react directly with alkyl halides through polar pathways, while furan-derived systems typically require photoredox catalysis for similar transformations. This difference in reactivity can be attributed to the higher electron density of the indole system compared to furan, which affects the oxidation potentials and nucleophilicity of these heterocycles.
The development of methodologies for the oxidative coupling of furan with indole has provided insights into the relative reactivity and stability of various furan-indole hybrid derivatives. Studies have shown that bis(indolyl)furans represent a novel class of tetra-hetero-arylated furans with distinctive photophysical, electronic, and electrochemical properties. These compounds display properties similar to tetraphenylfuran systems, suggesting that the combination of multiple heteroaromatic rings can create materials with unique electronic characteristics.
Table 1 presents a comparative analysis of structural parameters for this compound and related furan-indole hybrid compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C16H18N2O3 | 286.33 | Furan-ethylamine-indole bridge, acetate salt |
| 2-(furan-2-yl)ethan-1-amine | C6H9NO | 111.14 | Simple furan-ethylamine structure |
| 2-(1H-Indol-3-yl)ethyl acetate | C12H13NO2 | 203.24 | Indole-ethyl acetate structure |
| (2E)-3-(furan-2-yl)-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one | C16H13NO2 | 251.28 | Furan-indole connected via propenone bridge |
The conformational preferences of furan-indole hybrid derivatives are significantly influenced by the nature of the connecting bridge between the heterocyclic systems. Computational studies using density functional theory methods have revealed that the equilibrium geometries and rotational barriers around key bonds are highly dependent on the electronic nature of the substituents and the specific connectivity pattern. For compounds containing furan rings, the rotational barriers typically range from 4.92 to 6.14 kilocalories per mole, indicating relatively rigid backbone structures that can be important for synthetic applications.
The electronic properties of furan-indole hybrid derivatives also show interesting trends when compared to their individual components. Nuclear magnetic resonance studies have demonstrated that substituent-induced shifts in both proton and carbon-13 spectra are sensitive to the electronic environment created by the combination of heterocyclic systems. These spectroscopic observations provide valuable insights into the electronic structure and bonding characteristics of these complex molecular architectures.
Properties
IUPAC Name |
acetic acid;2-(furan-2-yl)-2-(1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O.C2H4O2/c15-8-11(14-6-3-7-17-14)12-9-16-13-5-2-1-4-10(12)13;1-2(3)4/h1-7,9,11,16H,8,15H2;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVKIGUQIDGHEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C2C(=C1)C(=CN2)C(CN)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49640716 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furan-2-YL-2-(1H-indol-3-YL)-ethylamine acetate typically involves multi-step organic reactions. One common method includes the formation of the indole ring followed by the introduction of the furan moiety. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve high-throughput screening and combinatorial chemistry techniques to optimize yield and purity. The use of automated systems and advanced analytical techniques such as HPLC and LC-MS ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Furan-2-YL-2-(1H-indol-3-YL)-ethylamine acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
2-Furan-2-YL-2-(1H-indol-3-YL)-ethylamine acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Furan-2-YL-2-(1H-indol-3-YL)-ethylamine acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between the target compound and its analogs:
Key Observations :
- Furan vs.
- Acetate Salt vs. Free Amine : The acetate form of the target compound improves stability and bioavailability compared to free amines like the thiophene analog .
- Oxazole Derivatives : Compounds like (R)-11 () share the acetate group but replace the furan-ethylamine backbone with an oxazole ring, which may influence electronic properties and binding affinity .
Critical Insights :
- The target compound’s reliance on LiAlH₄ introduces safety concerns (moisture sensitivity, exothermic reactions) compared to the efficient microwave-assisted synthesis of oxazole derivatives .
- High yields in oxazole synthesis (95–96%) suggest more optimized protocols, whereas the target compound’s pathway may require refinement for scalability.
Biological Activity
2-Furan-2-YL-2-(1H-indol-3-YL)-ethylamine acetate is a complex organic compound featuring both furan and indole moieties. Its unique structure suggests potential biological activities that are currently under investigation in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H18N2O3
- Molecular Weight : 286.33 g/mol
- Solubility : Approximately 21.5 µg/ml
- Purity : Typically around 95%
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:
1. Antimicrobial Activity
Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents.
2. Anticancer Properties
The compound has been investigated for its anticancer potential. Research involving synthesized derivatives has shown cytotoxic effects against cancer cell lines, including Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). The cytotoxicity was assessed using standard drugs as controls, revealing promising results for further exploration in cancer therapy .
The mechanism by which this compound exerts its biological effects is thought to involve interactions with specific molecular targets, such as enzymes or receptors. This modulation can lead to various biological outcomes, including apoptosis in cancer cells and inhibition of microbial growth.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique attributes of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Furan-2-YL-Ethylamine | Contains a furan ring and ethylamine | Simpler structure; lacks indole moiety |
| Indole-3-Acetic Acid | Indole structure with acetic acid | Primarily used in plant growth regulation |
| Furan-2-Carboxylic Acid | Furan ring with carboxylic acid | Focused on acidity; less biological activity |
| N,N-Dimethyltryptamine | Indole structure with dimethyl substitution | Known psychoactive properties; distinct applications |
The combination of furan and indole components in this compound enhances its pharmacological properties compared to simpler analogs.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of biological activities related to this compound:
- Study on Antimicrobial Activity : A recent investigation demonstrated that derivatives of the compound showed zones of inhibition ranging from 9 to 20 mm against various bacterial strains, highlighting its potential as an antimicrobial agent .
- Cytotoxicity Assessment : In vitro studies reported significant cytotoxic effects on cancer cell lines, suggesting that further development could lead to effective anticancer therapies.
Q & A
Q. What are the common synthetic routes for 2-Furan-2-YL-2-(1H-indol-3-YL)-ethylamine acetate, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves amide coupling or esterification reactions between indole derivatives and furan-containing precursors. Key steps include:
- Amide formation : Reacting 2-(1H-indol-3-yl)ethylamine with furan-2-carboxylic acid derivatives using coupling agents like propylphosphonic anhydride (T3P) or carbodiimides (e.g., DCC) .
- Acetate introduction : Acetylation of intermediates using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures.
Characterization employs:
- IR spectroscopy : Confirmation of amide (C=O stretch at ~1650 cm⁻¹) and acetate (C-O stretch at ~1250 cm⁻¹) groups .
- NMR (¹H/¹³C) : Assigning protons on indole (δ 6.8–7.5 ppm), furan (δ 6.2–7.4 ppm), and acetate (δ 1.9–2.1 ppm for CH₃) .
- HRMS : Verification of molecular ion peaks (e.g., [M+H]⁺) .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer: A multi-technique approach is critical:
- ¹H and ¹³C NMR : Resolve aromatic protons (indole, furan) and aliphatic chains. For example, the ethylamine linker shows triplet signals (δ 2.8–3.5 ppm) .
- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL ) confirms bond lengths/angles, especially for stereochemical assignments.
- IR and UV-Vis : IR identifies functional groups; UV-Vis detects π→π* transitions in indole/furan systems (λmax ~280–320 nm) .
- Mass spectrometry : HRMS validates molecular formula; fragmentation patterns confirm structural motifs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
Methodological Answer: Optimization involves systematic variation of parameters:
- Catalyst loading : Pd(OAc)₂ (0.2 mmol) with triethylamine (0.8 mmol) enhances coupling efficiency .
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates .
- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 100°C for 30 minutes) .
Q. What strategies address discrepancies in spectral data during structural elucidation?
Methodological Answer:
- Cross-validation : Compare NMR data with analogous compounds (e.g., N-acetyltryptamine derivatives ).
- Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and IR vibrations to resolve ambiguities .
- Crystallographic refinement : Use SHELX software to resolve stereochemical conflicts (e.g., axial vs. equatorial acetate orientation).
- Isotopic labeling : ¹⁵N-labeled indole derivatives clarify nitrogen environments in complex spectra .
Q. How does the acetate group influence the compound’s physicochemical properties?
Methodological Answer: The acetate moiety impacts:
- Solubility : Enhances hydrophilicity compared to non-acetylated analogs, improving aqueous compatibility .
- Stability : Acts as a protecting group, reducing oxidation of the ethylamine linker during storage .
- Crystallinity : Facilitates crystal packing via hydrogen bonding (e.g., acetate O∙∙∙H-N interactions), aiding X-ray analysis .
Q. What are the challenges in resolving stereoisomers of this compound, and how are they addressed?
Methodological Answer:
- Chiral chromatography : Use Chiralpak® columns with hexane/isopropanol gradients to separate enantiomers .
- Circular Dichroism (CD) : Compare experimental CD spectra with computed curves (e.g., for D/L configurations) .
- Stereoselective synthesis : Employ chiral auxiliaries (e.g., (-)-ephedrine) to control indole-furan spatial arrangement .
Q. What role does the indole-furan scaffold play in biological activity studies?
Methodological Answer:
Q. How is computational chemistry applied to study this compound’s reactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
